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Abstract
This technical guide provides a comprehensive overview of 1-Chloro-2-
iodotetrafluoroethane, a halogenated hydrocarbon of significant interest in synthetic

chemistry. This document details its chemical identity, physicochemical properties, synthesis,

and key applications, with a particular focus on its role as a versatile building block in the

creation of complex fluorinated molecules. The guide is intended to serve as a valuable

resource for researchers, scientists, and professionals in drug development and materials

science by providing in-depth technical information, practical methodologies, and insights into

its reactivity and potential applications.

Introduction: Unveiling a Versatile Fluorinated
Building Block
1-Chloro-2-iodotetrafluoroethane, a compound at the intersection of chlorinated and

iodinated fluorocarbons, presents a unique reactivity profile that makes it a valuable

intermediate in advanced chemical synthesis.[1] Its structure, featuring a tetrafluoroethane

backbone with strategically placed chlorine and iodine atoms, allows for selective chemical

transformations, opening avenues for the development of novel pharmaceuticals,

agrochemicals, and advanced materials. This guide will delve into the core characteristics of
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this compound, providing the foundational knowledge necessary to harness its synthetic

potential.

Chemical Identity and Physicochemical Properties
A thorough understanding of the fundamental properties of 1-Chloro-2-iodotetrafluoroethane
is paramount for its effective and safe use in a laboratory setting.

Chemical Identifiers
IUPAC Name: 1-chloro-1,1,2,2-tetrafluoro-2-iodoethane[2]

CAS Number: 421-78-3[1]

Molecular Formula: C₂ClF₄I[2]

Molecular Weight: 262.37 g/mol [2]

Synonyms: 1-chloro-1,1,2,2-tetrafluoro-2-iodo-ethane, 1-iodo-2-chlorotetrafluoroethane, 2-

Chloro-1,1,2,2-tetrafluoroethyl iodide[2]

Physicochemical Data
The physical and chemical properties of 1-Chloro-2-iodotetrafluoroethane are summarized in

the table below. This data is essential for designing reaction conditions, purification procedures,

and for ensuring safe handling and storage.

Property Value Source

Appearance
Colorless to pale pink/brown

liquid
[3]

Boiling Point 53 °C [4]

Density 2.308 ± 0.06 g/cm³ (Predicted) [4]

Refractive Index 1.392 [4]

Flash Point 56 °C [4]

Sensitivity Light Sensitive [4]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 10 Tech Support

https://www.benchchem.com/product/b1584091?utm_src=pdf-body
https://www.rsc.org/suppdata/sc/c3/c3sc51209f/c3sc51209f.pdf
https://www.nbinno.com/article/other-organic-chemicals/1-chloro-2-iodotetrafluoroethane-essential-for-advanced-chemical-synthesis-sx
https://www.rsc.org/suppdata/sc/c3/c3sc51209f/c3sc51209f.pdf
https://www.rsc.org/suppdata/sc/c3/c3sc51209f/c3sc51209f.pdf
https://www.rsc.org/suppdata/sc/c3/c3sc51209f/c3sc51209f.pdf
https://www.benchchem.com/product/b1584091?utm_src=pdf-body
https://www.epfl.ch/schools/sb/research/isic/wp-content/uploads/2018/10/NMR_Chemical_Shifts_Trace.pdf
https://pendidikankimia.walisongo.ac.id/wp-content/uploads/2018/10/29-2.pdf
https://pendidikankimia.walisongo.ac.id/wp-content/uploads/2018/10/29-2.pdf
https://pendidikankimia.walisongo.ac.id/wp-content/uploads/2018/10/29-2.pdf
https://pendidikankimia.walisongo.ac.id/wp-content/uploads/2018/10/29-2.pdf
https://pendidikankimia.walisongo.ac.id/wp-content/uploads/2018/10/29-2.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1584091?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Synthesis of 1-Chloro-2-iodotetrafluoroethane: A
Methodological Approach
The synthesis of vicinal chloro-iodo alkanes is most directly achieved through the electrophilic

addition of iodine monochloride (ICl) to an alkene.[5] In the case of 1-Chloro-2-
iodotetrafluoroethane, the logical precursor is chlorotrifluoroethylene.

Reaction Principle and Mechanism
The reaction proceeds through an electrophilic addition mechanism. Iodine monochloride is a

polarized interhalogen compound, where the iodine atom carries a partial positive charge (δ+)

and the chlorine atom a partial negative charge (δ-). The electron-rich double bond of

chlorotrifluoroethylene acts as a nucleophile, initiating an attack on the electrophilic iodine

atom. This leads to the formation of a cyclic iodonium ion intermediate. Subsequently, the

chloride ion attacks one of the carbon atoms of the former double bond in an anti-addition

fashion, opening the three-membered ring to yield the final product, 1-Chloro-2-
iodotetrafluoroethane.[5]

Electrophilic Addition of ICl to Chlorotrifluoroethylene

Chlorotrifluoroethylene
Cyclic Iodonium Ion IntermediateAttack on Iδ+

Iodine Monochloride (Iδ+—Clδ-)

1-Chloro-2-iodotetrafluoroethane (ClCF2-CF2I)Chloride Attack

Click to download full resolution via product page

Caption: Electrophilic addition of ICl to chlorotrifluoroethylene.

Experimental Protocol: A General Procedure
While a specific peer-reviewed protocol for the synthesis of 1-Chloro-2-iodotetrafluoroethane
is not readily available, the following general procedure for the iodochlorination of alkenes can

be adapted.[5]
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Materials:

Chlorotrifluoroethylene

Iodine monochloride (1.0 M solution in a suitable anhydrous solvent, e.g., dichloromethane)

Anhydrous solvent (e.g., dichloromethane)

Round-bottom flask

Stirring apparatus

Dropping funnel or syringe pump

Cooling bath (e.g., ice-water bath)

Inert atmosphere (e.g., nitrogen or argon)

Procedure:

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, dissolve

chlorotrifluoroethylene in the anhydrous solvent.

Cooling: Cool the solution to the desired reaction temperature (typically 0 °C to room

temperature) using a cooling bath.

Addition of Iodine Monochloride: Slowly add the 1.0 M solution of iodine monochloride to the

stirred alkene solution via a dropping funnel or syringe pump. The rate of addition should be

controlled to maintain the reaction temperature. The disappearance of the reddish-brown

color of the iodine monochloride solution can indicate the progress of the reaction.

Reaction Monitoring: Monitor the reaction progress using an appropriate analytical

technique, such as thin-layer chromatography (TLC) or gas chromatography (GC).

Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of

sodium thiosulfate to remove any unreacted iodine monochloride. Separate the organic

layer, and wash it with brine.
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Purification: Dry the organic layer over an anhydrous drying agent (e.g., magnesium sulfate),

filter, and concentrate under reduced pressure. The crude product can be purified by vacuum

distillation.

Reactivity and Synthetic Applications
The synthetic utility of 1-Chloro-2-iodotetrafluoroethane stems from the differential reactivity

of the carbon-iodine and carbon-chlorine bonds. The C-I bond is significantly weaker and more

polarized than the C-Cl bond, making it the primary site for a variety of chemical

transformations.

Free Radical Reactions and Telomerization
A major application of haloalkanes like 1-Chloro-2-iodotetrafluoroethane is in free radical

reactions, particularly telomerization.[6][7] Telomerization is a polymerization process where a

"telogen" (in this case, 1-Chloro-2-iodotetrafluoroethane) reacts with a polymerizable

molecule, the "taxogen" (e.g., tetrafluoroethylene), to form low molecular weight polymers or

"telomers".

The process is typically initiated by heat or a radical initiator, which causes homolytic cleavage

of the weak C-I bond to generate a chlorotetrafluoroethyl radical (•CF₂CF₂Cl). This radical then

adds across the double bond of a taxogen molecule, creating a new radical that can propagate

the chain by adding to more taxogen molecules. The chain is terminated by reaction with

another radical or by abstraction of an iodine atom from another telogen molecule.
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Telomerization Workflow

Initiation:
ClCF2-CF2I -> •CF2CF2Cl + I•

Propagation 1:
•CF2CF2Cl + n(CF2=CF2) -> Cl(CF2CF2)nCF2CF2•

Propagation 2:
Cl(CF2CF2)nCF2CF2• + ClCF2-CF2I -> Cl(CF2CF2)n+1I + •CF2CF2Cl

Chain Reaction

Termination:
Radical Combination

Click to download full resolution via product page

Caption: Generalized workflow of telomerization.

This process is crucial for the synthesis of fluorinated telomers, which are used in the

production of a wide range of materials, including surfactants, lubricants, and surface coatings.

The resulting telomers, possessing a terminal iodine atom, can be further functionalized for

various applications.

Role in Drug Development: A Potential Scaffold
While specific examples of 1-Chloro-2-iodotetrafluoroethane in the synthesis of marketed

drugs are not prevalent in the literature, its potential as a building block in medicinal chemistry

is significant. The introduction of fluorinated motifs into drug candidates is a common strategy

to enhance metabolic stability, binding affinity, and lipophilicity. The chlorotetrafluoroethyl group

can be introduced into organic molecules via radical addition reactions to alkenes or through

nucleophilic substitution reactions after conversion of the iodide to a more reactive functional

group.
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For instance, the development of novel anticancer and antiviral agents often involves the

synthesis of complex heterocyclic structures.[8][9] The unique electronic properties of the

chlorotetrafluoroethyl group could be exploited to modulate the biological activity of these

compounds.

Spectroscopic Characterization
While a comprehensive, publicly available dataset of NMR, IR, and Mass Spectra for 1-Chloro-
2-iodotetrafluoroethane is limited, the expected spectral characteristics can be inferred from

the analysis of similar fluorinated and halogenated compounds.

¹⁹F NMR: The ¹⁹F NMR spectrum is expected to show two distinct multiplets, corresponding

to the two non-equivalent CF₂ groups. The fluorine atoms on the carbon bonded to chlorine

will have a different chemical shift from those on the carbon bonded to iodine. The coupling

between the fluorine atoms on adjacent carbons (³JFF) and the coupling of fluorine to the

chlorine and iodine isotopes (if observable) would provide valuable structural information.[10]

¹³C NMR: The ¹³C NMR spectrum should exhibit two signals for the two carbon atoms, with

their chemical shifts influenced by the attached halogens. The signals would likely be split

into triplets due to one-bond coupling with the two fluorine atoms on each carbon (¹JCF).

¹H NMR: As there are no protons in the molecule, a ¹H NMR spectrum would not be

informative for the compound itself but would be crucial for characterizing reaction products

where the chlorotetrafluoroethyl moiety has been attached to a hydrogen-containing

molecule.

Mass Spectrometry: The mass spectrum would show the molecular ion peak (M⁺) and

characteristic fragmentation patterns corresponding to the loss of iodine, chlorine, and

fluorine atoms or CF₂ groups. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in a ~3:1 ratio)

would be observable for fragments containing chlorine.

Safety, Handling, and Storage
1-Chloro-2-iodotetrafluoroethane is a hazardous chemical and must be handled with

appropriate safety precautions.
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Hazards: It is harmful if swallowed, in contact with skin, or if inhaled.[4] It is also suspected of

causing cancer.[3]

Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, eye

protection, and face protection.[11]

Handling: Use only in a well-ventilated area or in a fume hood. Avoid breathing dust, fumes,

gas, mist, vapors, or spray.[11]

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. It is light-

sensitive and should be stored in a dark container.[3][4]

Conclusion
1-Chloro-2-iodotetrafluoroethane is a valuable and versatile fluorinated building block with

significant potential in organic synthesis. Its unique reactivity, primarily centered around the

labile carbon-iodine bond, makes it an important precursor for the synthesis of fluorinated

telomers and a promising scaffold for the development of new pharmaceuticals and advanced

materials. This guide has provided a comprehensive overview of its properties, synthesis, and

applications, with the aim of equipping researchers and scientists with the knowledge

necessary to explore and exploit its synthetic potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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